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molecular formula C12H16S B8402871 2-(tert-Butylthio)styrene

2-(tert-Butylthio)styrene

Cat. No. B8402871
M. Wt: 192.32 g/mol
InChI Key: XUSWQUAIYLNZAX-UHFFFAOYSA-N
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Patent
US08513151B2

Procedure details

Methyl triphenylphosphonium iodide (1.57 g, 3.88 mmol) was dissolved in 25 ml ether in a 50 mL round-bottomed flask under dry nitrogen. To the mixture was added in one portion at 0° C. potassium tert-butoxide (0.47 g, 4.19 mmol) and it was stirred for 10 min at room temperature. 2-(tert-butylsulfanyl)benzenecarbaldehyde (2.77 mmol) was added in one portion at 0° C. and the reaction mixture was stirred until complete disappearance of the reactants (24 hr) at room temperature (followed by TLC). The mixture was added to 50 mL of saturated sodium bicarbonate solution, followed by extraction with 3×50 ml portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using petroleum ether 60-80 as eluent. 0.37 g, 70%, colorless oil. 1H NMR (200 MHz, CDCl3): δ 1.26 (s, 9H), 5.28 (dd, J1=11.0, J2=1.2, 1H), 5.68 (dd, J1=17.8, J2=1.2, 1H), 7.17-7.67 (m, 5H) ppm.
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
2.77 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[C:28]([S:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH:39]=O)([CH3:31])([CH3:30])[CH3:29].C(=O)(O)[O-].[Na+]>CCOCC>[C:28]([S:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH:39]=[CH2:2])([CH3:31])([CH3:30])[CH3:29] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
2.77 mmol
Type
reactant
Smiles
C(C)(C)(C)SC1=C(C=CC=C1)C=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred until complete disappearance of the reactants (24 hr) at room temperature (followed by TLC)
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 3×50 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)(C)(C)SC1=C(C=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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